molecular formula C7H5BrCl2 B1273145 3-Bromo-2,4-dichlorotoluene CAS No. 206559-41-3

3-Bromo-2,4-dichlorotoluene

Cat. No. B1273145
CAS RN: 206559-41-3
M. Wt: 239.92 g/mol
InChI Key: DBWPADILUQENLH-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichlorotoluene is a halogenated aromatic compound that is structurally related to several other bromo-chlorotoluene isomers and derivatives. While the specific compound 3-Bromo-2,4-dichlorotoluene is not directly studied in the provided papers, related compounds such as 2-bromo-1,4-dichlorobenzene (BDB) , 1-bromo-2,3-dichlorobenzene (BDCB) , and 2-bromo-4-chlorotoluene (2B4CT) have been investigated. These studies provide insights into the molecular structure, vibrational spectroscopy, and reactivity of bromo-chlorotoluene derivatives, which can be extrapolated to understand the properties of 3-Bromo-2,4-dichlorotoluene.

Synthesis Analysis

The synthesis of bromo-chlorotoluene derivatives often involves halogenation reactions where bromine and chlorine are introduced into the toluene ring. For example, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone involves a reaction mechanism starting from 2,3-dibromo-1,4-naphthoquinone . Similarly, the synthesis of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene is achieved by reacting 4-bromo-1,3,4-trichloro-1-(decylsulfanyl)-2-nitro-buta-1,3-diene with morpholine . These methods suggest that the synthesis of 3-Bromo-2,4-dichlorotoluene could also involve halogenation of toluene derivatives.

Molecular Structure Analysis

The molecular structure of bromo-chlorotoluene derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by gas-phase electron diffraction . The molecular geometry, vibrational frequencies, and atomic charges of α-bromo-2,6-dichlorotoluene were calculated using DFT/B3LYP methods . These studies provide a foundation for understanding the molecular structure of 3-Bromo-2,4-dichlorotoluene, which is likely to exhibit similar halogen effects on the benzene ring.

Chemical Reactions Analysis

The reactivity of bromo-chlorotoluene derivatives can be influenced by the presence of halogen atoms, which can participate in various chemical reactions. For example, dissociative electron attachment to bromo-chlorotoluene isomers shows competition between the detachment of Cl- and Br- ions . The photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene leads to the formation of 4-(difluoromethylidene)-tetrahydroquinolines . These findings suggest that 3-Bromo-2,4-dichlorotoluene could also undergo similar reactions, such as radical cyclization or electron attachment processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-chlorotoluene derivatives have been characterized through experimental and theoretical studies. The vibrational spectroscopic analysis of 2-bromo-4-chlorotoluene provides insights into the influence of bromine and chlorine atoms on the geometry and normal modes of vibrations . The computational study of 2-bromo-1,4-dichlorobenzene reveals its electronic density, NLO properties, and local reactivity properties . These studies indicate that 3-Bromo-2,4-dichlorotoluene would exhibit similar properties, such as specific vibrational frequencies and potential nonlinear optical behavior.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Organic Intermediates : 3-Bromo-2,4-dichlorotoluene is used in the synthesis of various organic compounds. For instance, the ammoxidation of 2,4-dichlorotoluene (a related compound) is a key process to produce 2,4-dichlorobenzonitrile, an important intermediate in organic synthesis (Chi et al., 1999).
  • Development of Chemical Synthesis Methods : Research has focused on developing efficient methods for synthesizing related compounds like 4-Bromo-2-chlorotoluene (Xue Xu, 2006).

Physical Chemistry and Molecular Dynamics

  • Study of Molecular Dynamics : The molecular dynamics of dichlorotoluenes, which include compounds like 2,4-dichlorotoluene, have been explored to understand their behavior in various conditions, such as in the presence of electromagnetic fields (Sorriso, 1984).

Environmental and Biological Research

  • Investigation of Dehalogenation Reactions : The study of enzymatic dehalogenation reactions, which includes compounds like 3-bromoacrylate, a structural analog to 3-Bromo-2,4-dichlorotoluene, helps in understanding the biodegradation of halogenated compounds (Wang et al., 2003).

Spectroscopic Analysis

  • Vibrational Spectroscopy Studies : Research in vibrational spectroscopy has been conducted on related compounds like 2-bromo-4-chlorotoluene to understand their molecular structure and behavior (Arunagiri et al., 2011).

Catalyst and Chemical Reactions

  • Use in Catalyzed Chemical Reactions : The compound's analogs are used in studies to improve chlorination processes and to investigate the efficiency of different catalysts (Singh et al., 1997).

Safety And Hazards

3-Bromo-2,4-dichlorotoluene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1,3-dichloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWPADILUQENLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370794
Record name 3-Bromo-2,4-dichlorotoluene
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Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-dichlorotoluene

CAS RN

206559-41-3
Record name 2-Bromo-1,3-dichloro-4-methylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4-dichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-41-3
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